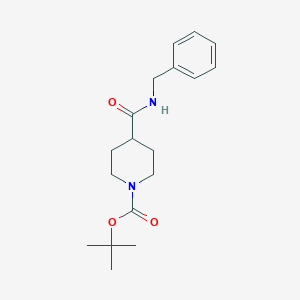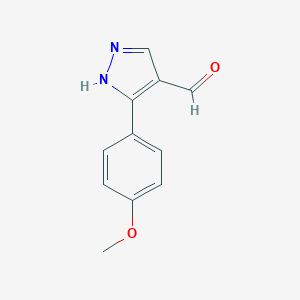
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about the compound’s role or occurrence in nature or in specific industrial processes.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant parameters.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be included.Applications De Recherche Scientifique
Synthesis and Characterization
Reductive Amination
The compound has been utilized in reductive amination reactions. For instance, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was reacted with 3-chloro-4-flouroaniline using NaBH4/I2 as a reducing agent, yielding secondary amines significant in pharmaceuticals and fine chemicals production (Bawa, Ahmad, & Kumar, 2009).
Formation of Schiff Bases
It's been used to react with chitosan, forming Schiff bases of chitosan. These Schiff bases showed antimicrobial activity against various bacteria and fungi, illustrating the compound's potential in creating biologically active materials (Hamed et al., 2020).
Creation of Pharmacophore Linked Derivatives
A derivative of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde was used to prepare thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, indicating its versatility in synthesizing diverse pharmacophore-linked compounds (Khalifa, Nossier, & Al-Omar, 2017).
Biological Activities
Antimicrobial and Antioxidant Properties
Derivatives of this compound, such as 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde, have been shown to possess antimicrobial and antioxidant activities. This is significant for pharmaceutical applications where such properties are essential (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Antioxidant and Anti-Inflammatory Activity
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives synthesized from this compound exhibited notable antioxidant and anti-inflammatory activities, demonstrating its potential in developing anti-inflammatory drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).
Additional Applications
Ultrasound-Assisted Synthesis
The compound has been used in ultrasound-assisted synthesis methods to create quinolinyl chalcones with promising antimicrobial properties. This showcases an innovative approach to chemical synthesis using this compound (Prasath et al., 2015).
Structural and Spectroscopic Analysis
Studies involving the compound have also focused on its structural and spectroscopic properties, essential for understanding its physical and chemical characteristics in various applications (Mary et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding the precautions that need to be taken while handling, storing, and disposing of the compound.
Orientations Futures
This involves discussing potential future research directions, applications, or improvements related to the compound. It could be based on the findings of the current analysis.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have a different compound or a more specific question about this compound, feel free to ask!
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGGFCPKXTULQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353207 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
199682-73-0 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



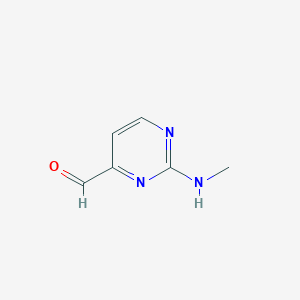
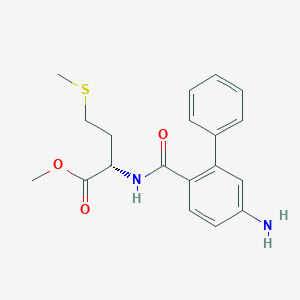
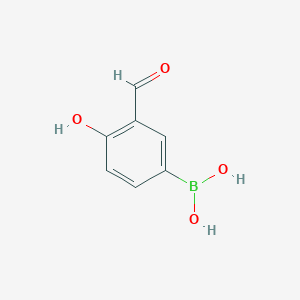


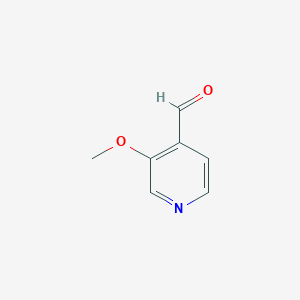

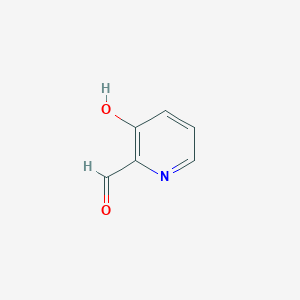
![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)
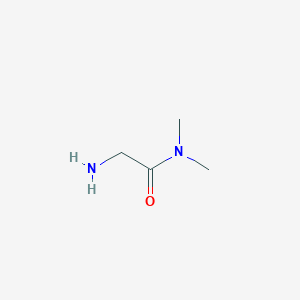
![3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol](/img/structure/B112171.png)


